![molecular formula C9H4ClN3S B062887 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline CAS No. 171179-74-1](/img/structure/B62887.png)
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline is a heterocyclic compound that has been widely studied due to its potential applications in various fields of science. It is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline has been shown to possess several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline in lab experiments include its potent anticancer and antiviral activity, as well as its potential use as a fluorescent probe for the detection of zinc ions in biological systems. However, its limitations include its relatively complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline. One direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the potential use of the compound as a fluorescent probe for the detection of other metal ions in biological systems should also be investigated.
Synthesemethoden
The synthesis of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline can be achieved through several methods. One of the most common methods involves the reaction of 2-chloro-6-nitrobenzothiazole with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to yield the final product. Another method involves the reaction of 2-amino-6-chlorobenzothiazole with 2-cyanobenzonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then cyclized to yield the final product.
Wissenschaftliche Forschungsanwendungen
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline has been extensively studied for its potential applications in various fields of science. It has been shown to possess potent anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antiviral activity against several viruses, including influenza virus and human immunodeficiency virus (HIV). In addition, it has been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Eigenschaften
CAS-Nummer |
171179-74-1 |
|---|---|
Produktname |
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline |
Molekularformel |
C9H4ClN3S |
Molekulargewicht |
221.67 g/mol |
IUPAC-Name |
8-chloro-[1,3]thiazolo[5,4-g]quinazoline |
InChI |
InChI=1S/C9H4ClN3S/c10-9-5-1-8-7(13-4-14-8)2-6(5)11-3-12-9/h1-4H |
InChI-Schlüssel |
AKWAAQCCHSLYBC-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
Kanonische SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
Synonyme |
Thiazolo[5,4-g]quinazoline, 8-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
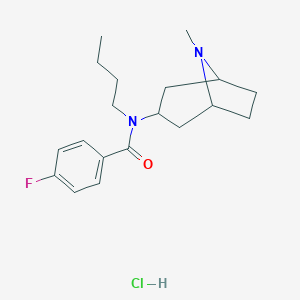

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
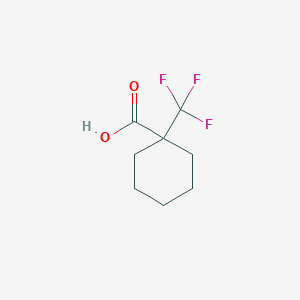
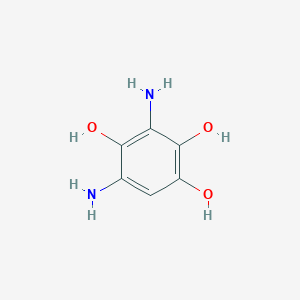
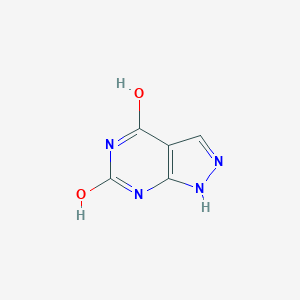
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
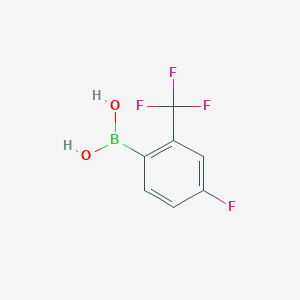
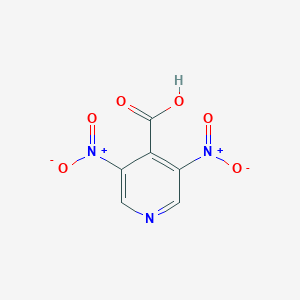
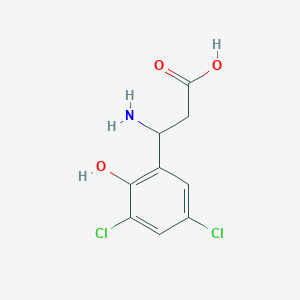
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
